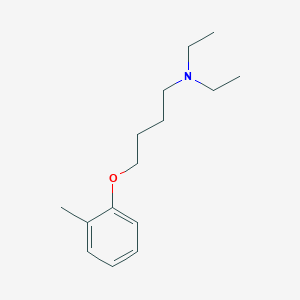

N,N-diethyl-4-(2-methylphenoxy)-1-butanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine often involves complex reactions. For example, compounds with related functionalities have been synthesized through modified Mannich reactions, demonstrating the versatility and adaptability of this method in creating complex organic molecules (Boyle et al., 2012). Another approach involves asymmetric synthesis to prepare enantiomers of similar compounds, showcasing the importance of stereochemistry in the synthesis of bioactive molecules (Nichols et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds akin to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine can be complex, with specific arrangements contributing to their reactivity and properties. For instance, studies on similar compounds have utilized X-Ray crystallography to confirm molecular configurations and understand the spatial arrangement of atoms, which is crucial for predicting reactivity and interactions with biological targets (Atanassov et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine can vary widely, demonstrating the influence of specific functional groups on reactivity. For example, the preparation and reaction of butanamides highlight the role of specific substituents in determining chemical behavior and antisecretory activity, which can be extrapolated to understand the reactivity of N,N-diethyl-4-(2-methylphenoxy)-1-butanamine (Ueda et al., 1991).

Physical Properties Analysis

The physical properties of organic compounds, including those similar to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine, are influenced by their molecular structure. Research into related compounds has focused on characteristics such as solubility, crystallinity, and thermal stability, which are essential for determining their suitability for various applications (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The chemical properties of compounds structurally similar to N,N-diethyl-4-(2-methylphenoxy)-1-butanamine, such as reactivity with nucleophiles and electrophiles, are critical for their application in synthesis and potential biological activities. Studies have elucidated the mechanisms of reactions and the influence of various substituents on these processes, providing insights into how the chemical properties of N,N-diethyl-4-(2-methylphenoxy)-1-butanamine might be understood and manipulated (Pevzner, 2003).

Applications De Recherche Scientifique

Analytical Methodologies

One significant application area is the development of analytical methods for detecting and quantifying similar compounds in biological samples. For instance, Kintz (1997) presented a gas chromatography-mass spectrometry (GC-MS) based procedure for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in urine, saliva, and sweat, demonstrating the potential for forensic and clinical toxicology applications Kintz, 1997.

Pharmacological Effects

Research has also delved into the pharmacological effects of similar compounds. Nichols et al. (1986) explored derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting a novel therapeutic class due to their psychoactive effects which could hint at potential pharmacological applications of related compounds Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986.

Substance Abuse and Toxicology

A portion of the research focuses on substance abuse and toxicology, where compounds like MBDB are analyzed for their impact on health and their detection in biological specimens, as discussed by Kronstrand (1996) who identified MBDB in urine samples from drug users, emphasizing the need for effective analytical techniques in substance abuse monitoring Kronstrand, 1996.

Chemical Synthesis

On the chemical synthesis front, Morimoto et al. (2000) discussed the enantioselective copper-catalyzed conjugate addition of diethylzinc to enones using chiral P,N ligands, showcasing a method that could potentially be applied to the synthesis of N,N-diethyl-4-(2-methylphenoxy)-1-butanamine and related compounds Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000.

Propriétés

IUPAC Name |

N,N-diethyl-4-(2-methylphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-4-16(5-2)12-8-9-13-17-15-11-7-6-10-14(15)3/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJXQYDTNBTMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCOC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4618657.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4618658.png)

![3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile](/img/structure/B4618669.png)

![2-(3-chlorophenyl)-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4618672.png)

![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618679.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)

![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)

![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)

![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)

![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)